molecular formula C14H19NO4 B12005456 N-(2-Methylallyl)-3,4,5-trimethoxybenzamide

N-(2-Methylallyl)-3,4,5-trimethoxybenzamide

Katalognummer: B12005456
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: UHVPKNWFZNTDPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-trimethoxy-N-(2-methyl-2-propenyl)benzamide is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.312 g/mol . This compound is known for its unique structure, which includes three methoxy groups attached to a benzene ring and an N-(2-methyl-2-propenyl)benzamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-methyl-2-propenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methyl-2-propenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-trimethoxy-N-(2-methyl-2-propenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,4,5-trimethoxy-N-(2-methyl-2-propenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4,5-trimethoxy-N-(2-methyl-2-propenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and amide moiety allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4,5-trimethoxybenzoic acid
  • 3,4,5-trimethoxybenzaldehyde
  • 3,4,5-trimethoxy-N-(2-methyl-2-propenyl)amine

Uniqueness

3,4,5-trimethoxy-N-(2-methyl-2-propenyl)benzamide is unique due to its specific combination of methoxy groups and the N-(2-methyl-2-propenyl)benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C14H19NO4

Molekulargewicht

265.30 g/mol

IUPAC-Name

3,4,5-trimethoxy-N-(2-methylprop-2-enyl)benzamide

InChI

InChI=1S/C14H19NO4/c1-9(2)8-15-14(16)10-6-11(17-3)13(19-5)12(7-10)18-4/h6-7H,1,8H2,2-5H3,(H,15,16)

InChI-Schlüssel

UHVPKNWFZNTDPD-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.